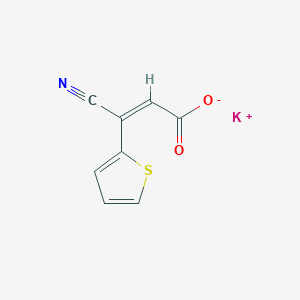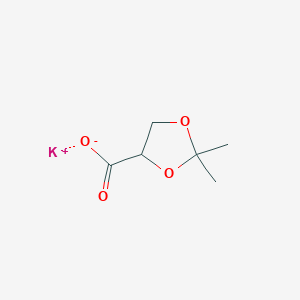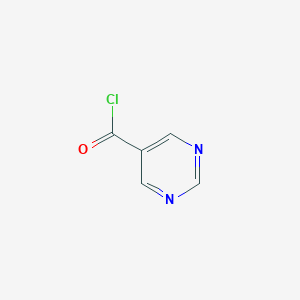
嘧啶-5-羰基氯
描述
Synthesis and Structural Characterization
The synthesis of pyrimidine derivatives is a topic of significant interest due to their biological activity and potential pharmaceutical applications. One study describes the synthesis of novel 5-(2-haloethyl)pyrimidine derivatives, which were characterized using various spectroscopic techniques and elemental analysis. The introduction of iodine and chlorine atoms was achieved through reactions with hydroiodic acid and phosphoryl chloride, respectively .
Three-Component, One-Pot Synthesis
A three-component, one-pot synthesis method was reported for creating a library of 2,4,5-substituted pyrimidines. This method involved the use of chromone as a 1,3-diketone equivalent, which was condensed with amidine, followed by a Suzuki coupling reaction. The synthesized compounds were screened for antitumor activities against human hepatocellular carcinoma cells, with some showing significant inhibitory effects .
Suzuki Cross-Coupling Reactions
Suzuki cross-coupling reactions have been utilized to synthesize new heteroarylpyrimidine derivatives. This process involved lithium-halogen exchange reactions followed by reaction with triisopropylborate. The resulting compounds were further reacted with heteroaryl halides to yield various heteroarylpyrimidines .
Carbon-Carbon Bond Cleavage Reaction
A novel carbon-carbon bond cleavage reaction was developed to synthesize multisubstituted pyrazolo[1,5-a]pyrimidines. This base-induced reaction provided an efficient pathway to these derivatives, which could have potential applications in medicinal chemistry .
Solvent-Free Synthesis of Pyrimido[4,5-d]pyrimidines
A solvent-free synthesis method was reported for pyrimido[4,5-d]pyrimidine derivatives using a multicomponent reaction catalyzed by triethyl benzyl ammonium chloride. This environmentally friendly approach yielded pure products that were characterized by IR and NMR spectroscopy .
Synthesis of Triazolo[4,3-a]-pyrimidine Derivatives
A series of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized through a one-pot reaction. The structures of these novel compounds were confirmed by various spectroscopic methods, and the synthesis process was noted for its simplicity and efficiency .
Hydrogen and Chalcogen Bonds in Pyrimidine-5-carbonitrile Derivatives
Two pyrimidine-5-carbonitrile derivatives were synthesized and characterized, with their molecular structures elucidated by X-ray diffraction. The study provided a quantitative analysis of hydrogen and chalcogen bonds, which are crucial for the bioactive properties of these compounds as potential dihydrofolate reductase inhibitors .
Cyclodehydration of 5-[(Carboxymethyl)amino]pyrimidines
The cyclodehydration of 5-(carboxymethyl)amino-substituted pyrimidines was investigated, leading to the synthesis of novel mesoionic imidazo[1,2-c]pyrimidin-3-one compounds. The study included a complete structural characterization and chemical reactivity studies, providing insights into the reactivity of these unique structures .
Cobalt Chloride Complexes in Ethylene Polymerization
A series of α,α′-bis(arylimino)-2,3:5,6-bis(pentamethylene)pyridylcobalt chlorides were synthesized and characterized. These complexes exhibited high activity in ethylene polymerization, producing highly linear polyethylene with low molecular weights. The study explored the influence of these cobalt complexes on the catalytic behavior and properties of the resulting polyethylene .
Ruthenium(II) Carbonyl Chloride Complexes
Two ruthenium(II) carbonyl chloride complexes with pyridine-2,6-diimine were synthesized and characterized. The structure of one complex was determined by X-ray crystallography, showing a distorted octahedral geometry around the ruthenium center. These complexes were active in the transfer hydrogenation of acetophenone, demonstrating their potential as catalysts in hydrogen transfer reactions .
科学研究应用
合成应用
- 嘧啶-5-羰基氯在合成各种化合物中发挥作用。例如,它用于通过涉及酰胺和四唑并[1,5-a]吡啶-8-羰基氯的两步程序合成吡啶并[2,3-d]嘧啶,该程序进行分子内氮杂-维蒂希反应(Chan & Faul, 2006)。
- 它还参与合成抗肿瘤化合物,如2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶,突出了其在药物化学中的重要性(Grivsky et al., 1980)。
化学性质和衍生物
- 嘧啶-5-羰基氯用于开发新的吡啶并[2,3-d]嘧啶和嘧啶并[4,5-d][1,3]恶嗪衍生物,展示了其在创建一系列化学结构方面的多功能性(Komkov et al., 2021)。
- 在另一项研究中,从2-氯嘧啶开始合成了双(2-(嘧啶-2-基)乙氧基)烷烃,证明了其在生产具有抗氧化特性等生物活性的化合物中的用途(Rani et al., 2012)。
生物学和医学研究
- 嘧啶-5-羰基氯衍生物已被研究其对各种细胞系的细胞毒性,突出了其在癌症研究和治疗中的潜力(Stolarczyk et al., 2021)。
- 由嘧啶-5-羰基氯衍生物合成的新型吡啶并[3′,2′:4,5]噻吩并[3,2-d]嘧啶和相关化合物已被探索其在医药领域的潜在应用(Bakhite et al., 2005)。
其他相关研究
- 嘧啶-5-羰基氯在合成基于吡唑和嘧啶的衍生物中用于潜在的艾滋病化疗中的作用,突出了其在开发传染病治疗方法中的重要性(Ajani et al., 2019)。
- 使用嘧啶-5-羰基氯衍生物在二甲基尿嘧啶衍生物的C-5位置形成C-C键的研究展示了其在核苷类似物合成中的用途,这对于抗肿瘤或抗病毒药物开发至关重要(Youn, 2004)。
未来方向
Pyrimidines, including Pyrimidine-5-carbonyl chloride, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research directions may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
属性
IUPAC Name |
pyrimidine-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5(9)4-1-7-3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKXXURQUMEXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578777 | |
| Record name | Pyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-5-carbonyl chloride | |
CAS RN |
40929-48-4 | |
| Record name | Pyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





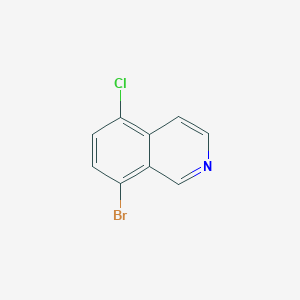
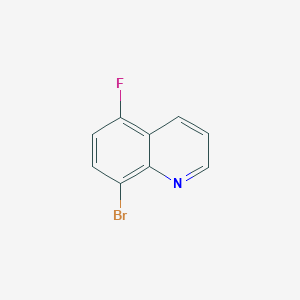


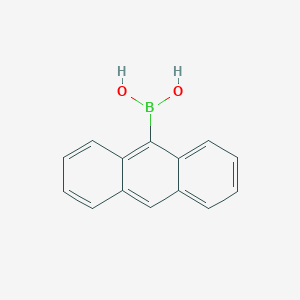
![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)
